4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate
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Overview
Description
4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate is an organic compound that features a thiophene ring and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as 2-bromo-3-thiophenecarboxaldehyde.
Aldol Condensation: The thiophene derivative undergoes aldol condensation with benzaldehyde to form the intermediate compound.
Esterification: The intermediate compound is then esterified with phenylprop-2-enoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving thiophene derivatives.
Medicine
Drug Development:
Industry
Polymer Production: The compound can be used in the synthesis of polymers with specific properties, such as conductivity or thermal stability.
Mechanism of Action
The mechanism by which 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the phenylprop-2-enoate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enamide: Similar structure but with an amide group instead of an ester.
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
The ester group in 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate provides unique reactivity and stability compared to its amide and alcohol counterparts. This makes it particularly useful in applications where ester functionality is desired.
Properties
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3S/c23-21(14-13-20-7-4-16-26-20)18-9-11-19(12-10-18)25-22(24)15-8-17-5-2-1-3-6-17/h1-16H/b14-13+,15-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIURZJEOLWFKV-RIJNBSGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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